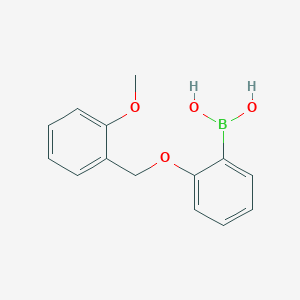
(2-((2-Methoxybenzyl)oxy)phenyl)boronic acid
Descripción general
Descripción
“(2-((2-Methoxybenzyl)oxy)phenyl)boronic acid”, also known as 2-MBOPB, is an organic boronic acid. It is a solid compound with the empirical formula C14H15BO4 . The CAS Number is 871125-76-7 .
Molecular Structure Analysis
The molecular structure of “(2-((2-Methoxybenzyl)oxy)phenyl)boronic acid” can be represented by the SMILES stringCOc1ccccc1COc2ccccc2B(O)O . This indicates that the molecule contains a boronic acid group (B(O)O) attached to a phenyl ring, which is further connected to a methoxybenzyl group. Physical And Chemical Properties Analysis
“(2-((2-Methoxybenzyl)oxy)phenyl)boronic acid” is a solid compound with a melting point of 87-90 °C . Its molecular weight is 258.08 .Aplicaciones Científicas De Investigación
-
- Application : This compound is used as a reagent in the synthesis of various organic compounds .
- Method of Application : The specific method of application would depend on the particular synthesis being performed. Typically, it might be used in a coupling reaction with a halide, catalyzed by a palladium (0) complex .
- Results or Outcomes : The outcomes would vary depending on the specific reactions being performed. In general, the use of this compound can facilitate the formation of carbon-carbon bonds in organic synthesis .
-
- Application : This compound is used as a reagent in Rhodium-catalyzed intramolecular amination, Pd-catalyzed direct arylation, and Mizoroki-Heck and Suzuki-Miyaura coupling reactions .
- Method of Application : The specific method of application would depend on the particular reaction being performed. In general, it might be used in a coupling reaction with a halide, catalyzed by a palladium (0) complex .
- Results or Outcomes : The outcomes would vary depending on the specific reactions being performed. In general, the use of this compound can facilitate the formation of carbon-carbon bonds in organic synthesis .
-
- Application : This compound is used as a reagent in the synthesis of various organic compounds .
- Method of Application : The specific method of application would depend on the particular synthesis being performed. Typically, it might be used in a coupling reaction with a halide, catalyzed by a palladium (0) complex .
- Results or Outcomes : The outcomes would vary depending on the specific reactions being performed. In general, the use of this compound can facilitate the formation of carbon-carbon bonds in organic synthesis .
-
4-Methoxy-2-methylphenylboronic acid
- Application : This compound is used as a reagent in the synthesis of various organic compounds .
- Method of Application : The specific method of application would depend on the particular synthesis being performed. Typically, it might be used in a coupling reaction with a halide, catalyzed by a palladium (0) complex .
- Results or Outcomes : The outcomes would vary depending on the specific reactions being performed. In general, the use of this compound can facilitate the formation of carbon-carbon bonds in organic synthesis .
-
- Application : This compound is used as a reagent in the synthesis of various organic compounds .
- Method of Application : The specific method of application would depend on the particular synthesis being performed. Typically, it might be used in a coupling reaction with a halide, catalyzed by a palladium (0) complex .
- Results or Outcomes : The outcomes would vary depending on the specific reactions being performed. In general, the use of this compound can facilitate the formation of carbon-carbon bonds in organic synthesis .
-
2,6-Dimethoxyphenylboronic acid
- Application : This compound is used as a reagent in the synthesis of various organic compounds .
- Method of Application : The specific method of application would depend on the particular synthesis being performed. Typically, it might be used in a coupling reaction with a halide, catalyzed by a palladium (0) complex .
- Results or Outcomes : The outcomes would vary depending on the specific reactions being performed. In general, the use of this compound can facilitate the formation of carbon-carbon bonds in organic synthesis .
Propiedades
IUPAC Name |
[2-[(2-methoxyphenyl)methoxy]phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BO4/c1-18-13-8-4-2-6-11(13)10-19-14-9-5-3-7-12(14)15(16)17/h2-9,16-17H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITEPOAZWOBVBEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC=C1OCC2=CC=CC=C2OC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10584720 | |
| Record name | {2-[(2-Methoxyphenyl)methoxy]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10584720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-((2-Methoxybenzyl)oxy)phenyl)boronic acid | |
CAS RN |
871125-76-7 | |
| Record name | {2-[(2-Methoxyphenyl)methoxy]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10584720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



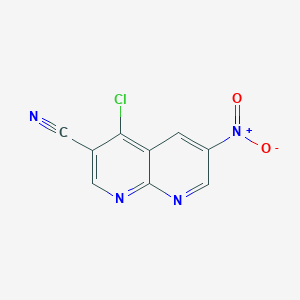
![3-(2-Chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one hydrochloride](/img/structure/B1591533.png)
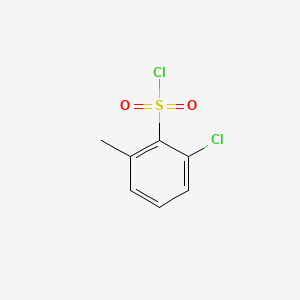
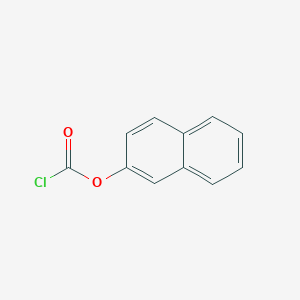
![[(3R,4aR,5S,6S,6aS,10aS,10bS)-3-ethenyl-6,10b-dihydroxy-3,4a,7,7,10a-pentamethyl-1-oxo-5,6,6a,8,9,10-hexahydro-2H-benzo[f]chromen-5-yl] acetate](/img/structure/B1591538.png)
![Stannane, dioctylbis[(1-oxoneodecyl)oxy]-](/img/structure/B1591540.png)

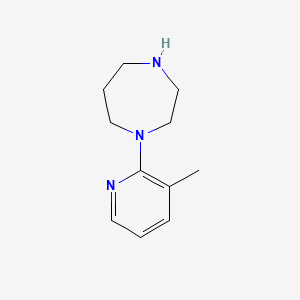
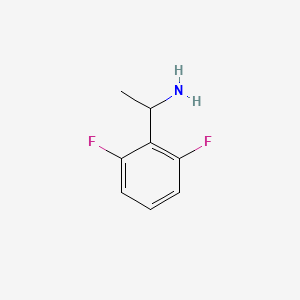

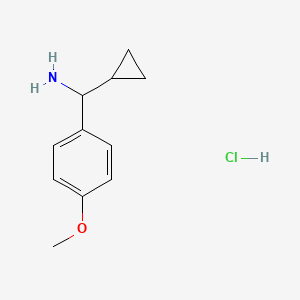
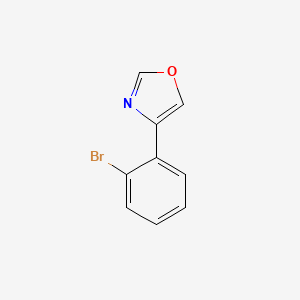
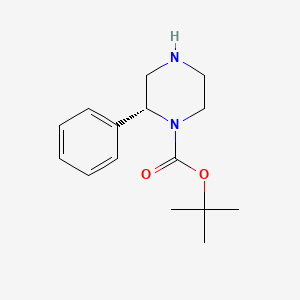
![7-Chloro-2-methyl-1H-imidazo[4,5-C]pyridine](/img/structure/B1591553.png)